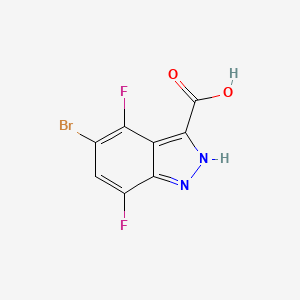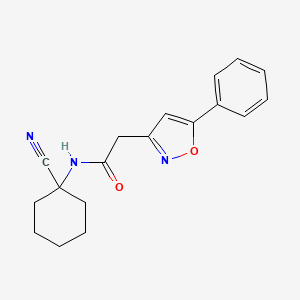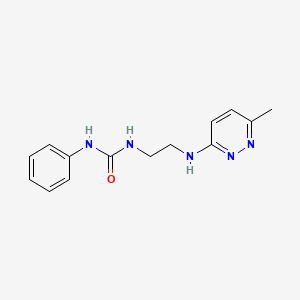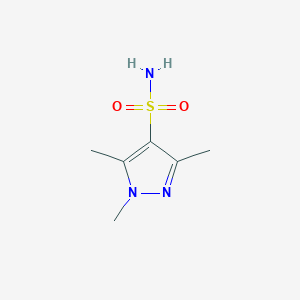![molecular formula C12H12ClN3O2S B2423141 6-chloro-N-methyl-N-[(pyridin-3-yl)methyl]pyridine-3-sulfonamide CAS No. 1155087-21-0](/img/structure/B2423141.png)
6-chloro-N-methyl-N-[(pyridin-3-yl)methyl]pyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-N-methyl-N-[(pyridin-3-yl)methyl]pyridine-3-sulfonamide, also known as CMP3a, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound belongs to the class of sulfonamide-based inhibitors, which have been widely used in the treatment of various diseases. CMP3a has been shown to possess several biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mecanismo De Acción
The mechanism of action of 6-chloro-N-methyl-N-[(pyridin-3-yl)methyl]pyridine-3-sulfonamide involves the inhibition of specific enzymes and proteins. 6-chloro-N-methyl-N-[(pyridin-3-yl)methyl]pyridine-3-sulfonamide has been shown to inhibit the activity of CK2 by binding to the ATP-binding site of the enzyme. This leads to the inhibition of the phosphorylation of its downstream targets, which are involved in cell growth and survival. 6-chloro-N-methyl-N-[(pyridin-3-yl)methyl]pyridine-3-sulfonamide has also been shown to inhibit the activity of the SARS-CoV-2 main protease by binding to the active site of the enzyme, which prevents the cleavage of the viral polyprotein and the release of functional viral proteins.
Biochemical and Physiological Effects
6-chloro-N-methyl-N-[(pyridin-3-yl)methyl]pyridine-3-sulfonamide has been shown to possess several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. 6-chloro-N-methyl-N-[(pyridin-3-yl)methyl]pyridine-3-sulfonamide has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 6-chloro-N-methyl-N-[(pyridin-3-yl)methyl]pyridine-3-sulfonamide has been shown to inhibit the replication of several viruses, including SARS-CoV-2, by inhibiting the activity of essential viral enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-chloro-N-methyl-N-[(pyridin-3-yl)methyl]pyridine-3-sulfonamide in lab experiments include its high potency and specificity for its target enzymes and proteins. It is also relatively easy to synthesize and purify. However, 6-chloro-N-methyl-N-[(pyridin-3-yl)methyl]pyridine-3-sulfonamide has some limitations, including its low solubility in aqueous solutions, which can affect its bioavailability and efficacy. Additionally, 6-chloro-N-methyl-N-[(pyridin-3-yl)methyl]pyridine-3-sulfonamide has not been extensively studied in vivo, and its pharmacokinetic and toxicological properties are not well understood.
Direcciones Futuras
There are several future directions for the study of 6-chloro-N-methyl-N-[(pyridin-3-yl)methyl]pyridine-3-sulfonamide. One potential direction is the optimization of its synthesis method to improve its yield and solubility. Another direction is the study of its pharmacokinetic and toxicological properties in vivo to evaluate its potential as a therapeutic agent. Additionally, the study of the structure-activity relationship of 6-chloro-N-methyl-N-[(pyridin-3-yl)methyl]pyridine-3-sulfonamide and its analogs can help to identify more potent and selective inhibitors of its target enzymes and proteins. Finally, the study of the potential of 6-chloro-N-methyl-N-[(pyridin-3-yl)methyl]pyridine-3-sulfonamide as a therapeutic agent in other diseases, such as viral infections and autoimmune diseases, is an area of future research.
Métodos De Síntesis
6-chloro-N-methyl-N-[(pyridin-3-yl)methyl]pyridine-3-sulfonamide can be synthesized using a multi-step process that involves the reaction of 6-chloro-3-pyridinesulfonyl chloride with N-methyl-N-[(pyridin-3-yl)methyl]amine in the presence of a base. The resulting product is then purified using column chromatography. The synthesis of 6-chloro-N-methyl-N-[(pyridin-3-yl)methyl]pyridine-3-sulfonamide has been reported in several research articles, and the compound has been synthesized using different methods with varying yields.
Aplicaciones Científicas De Investigación
6-chloro-N-methyl-N-[(pyridin-3-yl)methyl]pyridine-3-sulfonamide has been extensively studied for its potential as a therapeutic agent in various diseases. It has been shown to inhibit the activity of several enzymes and proteins involved in the development and progression of diseases such as cancer, inflammation, and viral infections. 6-chloro-N-methyl-N-[(pyridin-3-yl)methyl]pyridine-3-sulfonamide has been shown to inhibit the activity of the protein kinase CK2, which is overexpressed in several cancers and is involved in the regulation of cell growth and survival. 6-chloro-N-methyl-N-[(pyridin-3-yl)methyl]pyridine-3-sulfonamide has also been shown to inhibit the activity of the SARS-CoV-2 main protease, which is essential for the replication of the virus that causes COVID-19.
Propiedades
IUPAC Name |
6-chloro-N-methyl-N-(pyridin-3-ylmethyl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2S/c1-16(9-10-3-2-6-14-7-10)19(17,18)11-4-5-12(13)15-8-11/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKXPRAVPVSIKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=CC=C1)S(=O)(=O)C2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(2,5-Dimethylfuran-3-carbonyl)azetidin-3-yl]-6-(3-fluorophenyl)pyridazin-3-one](/img/structure/B2423058.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2423060.png)

![6-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2423062.png)


![N-(3-methoxybenzyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)


![2-(3-Benzyl-1-bicyclo[1.1.1]pentanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2423074.png)

![2-Methyl-7-(4-methylpiperazin-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B2423077.png)

![7-[(2,5-Dimethylphenyl)methyl]-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione](/img/structure/B2423081.png)